![molecular formula C19H16ClN3 B14329745 N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline CAS No. 110320-99-5](/img/structure/B14329745.png)
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline is an organic compound with the molecular formula C19H16ClN3. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline typically involves the diazotization of 4-chloroaniline followed by coupling with N-benzylaniline. The reaction conditions often include:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-benzylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track progress and visualize results.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and inks for textiles, printing, and plastics.
作用機序
The mechanism of action of N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- N-Benzyl-4-[(4-fluorophenyl)diazenyl]aniline
- N-Benzyl-4-[(4-bromophenyl)diazenyl]aniline
- N-Benzyl-4-[(4-methylphenyl)diazenyl]aniline
Uniqueness
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline is unique due to the presence of the chloro group, which can influence its reactivity and interactions. The chloro group can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs with different substituents.
特性
CAS番号 |
110320-99-5 |
|---|---|
分子式 |
C19H16ClN3 |
分子量 |
321.8 g/mol |
IUPAC名 |
N-benzyl-4-[(4-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C19H16ClN3/c20-16-6-8-18(9-7-16)22-23-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13,21H,14H2 |
InChIキー |
MSQUGBZSLCUQTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


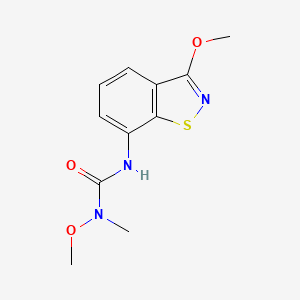
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)

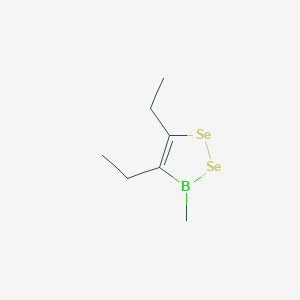
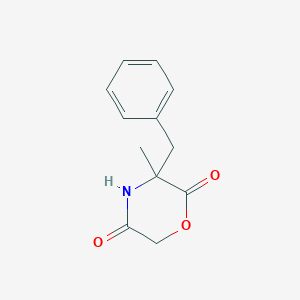
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
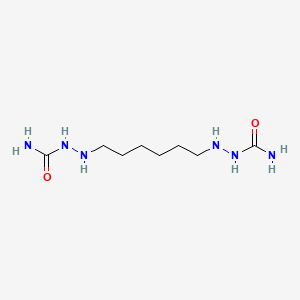

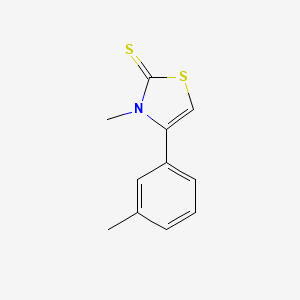
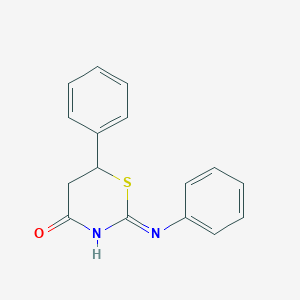
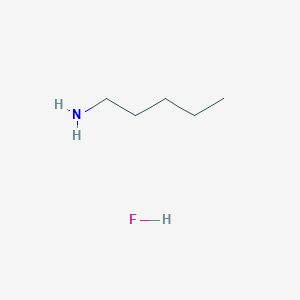
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
